molecular formula C22H19N3O3 B239760 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

Cat. No.: B239760
M. Wt: 373.4 g/mol
InChI Key: BOCZPHFWAVIZAW-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a phenoxy group, an oxazolo[4,5-b]pyridine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the phenoxy and oxazolo[4,5-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated precursors, nucleophiles such as phenols or amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, offering versatility in synthetic organic chemistry.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolo[4,5-b]pyridine moiety is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. The phenoxy group may enhance the compound’s binding affinity and specificity, while the acetamide linkage provides stability and solubility.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the phenoxy group, oxazolo[4,5-b]pyridine moiety, and acetamide linkage makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C22H19N3O3/c1-14-10-15(2)12-18(11-14)27-13-20(26)24-17-7-5-16(6-8-17)22-25-21-19(28-22)4-3-9-23-21/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

BOCZPHFWAVIZAW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)C

Origin of Product

United States

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